NOTUM Inhibitory Potency: Isoquinoline‑Derived Phenoxyacetamide (Compound 45) vs. Phenyl and 3‑Pyridyl Congeners
When the isoquinoline‑bearing chloroacetamide building block is elaborated to phenoxyacetamide 45, the resulting compound achieves a NOTUM IC50 of 0.085 µM, representing a 388‑fold improvement over the original fragment hit 3 (IC50 33 µM), which incorporates a 3‑pyridyl group instead of isoquinoline [1]. A direct matched‑pair comparison in Table 2 of the study shows that replacing isoquinoline with a phenyl ring (compound 21) yields an IC50 >10 µM, a >118‑fold loss in potency [1]. This demonstrates that the isoquinolin‑6‑yl motif is a potency‑determining pharmacophore, not merely a shape‑compatible heterocycle [1].
| Evidence Dimension | NOTUM carboxylesterase inhibition IC50 |
|---|---|
| Target Compound Data | Isoquinoline phenoxyacetamide 45 (derived from 2‑chloro‑N‑(isoquinolin‑6‑yl)acetamide): IC50 = 0.085 µM |
| Comparator Or Baseline | 3‑Pyridyl phenoxyacetamide 3: IC50 = 33 µM; Phenyl phenoxyacetamide 21: IC50 >10 µM |
| Quantified Difference | 388‑fold (vs. 3); >118‑fold (vs. 21) |
| Conditions | Recombinant human NOTUM carboxylesterase assay with OPTS substrate; 1 h incubation; HEK293S expression system |
Why This Matters
For a procurement decision, this means that the isoquinoline building block is mandatory for accessing the sub‑100 nM NOTUM inhibitor space; a cheaper phenyl or pyridyl chloroacetamide would require substantially more synthetic effort to recover potency, if recovery is possible at all.
- [1] Atkinson, B. N.; Steadman, D.; Zhao, Y.; Sipthorp, J.; Vecchia, L.; Ruza, R. R.; Jeganathan, F.; Lines, G.; Monaghan, A.; Kjær, S.; Bictash, M.; Jones, E. Y.; Fish, P. V. Discovery of 2‑Phenoxyacetamides as Inhibitors of the Wnt‑Depalmitoleating Enzyme NOTUM from an X‑ray Fragment Screen. Med. Chem. Commun. 2019, 10, 1361–1369. View Source
